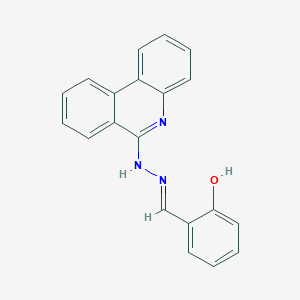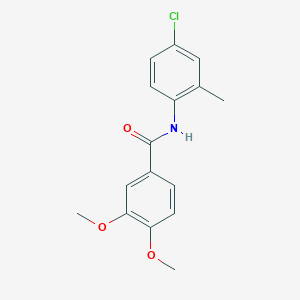
2-hydroxybenzaldehyde 6-phenanthridinylhydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxybenzaldehyde 6-phenanthridinylhydrazone is a chemical compound that has been widely used in scientific research. It is a hydrazone derivative of 2-hydroxybenzaldehyde and 6-phenanthridinecarbohydrazide. This compound has been found to have various applications in the field of biochemistry and pharmacology.
Mechanism of Action
The mechanism of action of 2-hydroxybenzaldehyde 6-phenanthridinylhydrazone is not fully understood. However, it is believed to act by chelating metal ions and interfering with various cellular processes. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
2-hydroxybenzaldehyde 6-phenanthridinylhydrazone has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. It has also been found to have antioxidant activity and to protect against oxidative stress. This compound has been shown to have anti-inflammatory activity and to inhibit the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-hydroxybenzaldehyde 6-phenanthridinylhydrazone in lab experiments is its ability to chelate metal ions. This makes it a useful tool for studying the role of metal ions in various cellular processes. However, one of the limitations of using this compound is its toxicity. It has been found to be toxic to some cell lines at high concentrations.
Future Directions
There are several future directions for research on 2-hydroxybenzaldehyde 6-phenanthridinylhydrazone. One area of research is the development of new drugs based on this compound for the treatment of cancer and bacterial infections. Another area of research is the study of the mechanism of action of this compound and its interaction with metal ions. Further research is also needed to determine the toxicity of this compound and its potential side effects.
Synthesis Methods
The synthesis of 2-hydroxybenzaldehyde 6-phenanthridinylhydrazone can be achieved by the reaction of 2-hydroxybenzaldehyde with 6-phenanthridinecarbohydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is obtained as a yellow crystalline solid after purification.
Scientific Research Applications
2-hydroxybenzaldehyde 6-phenanthridinylhydrazone has been extensively used in scientific research as a chelating agent for various metal ions such as copper, nickel, and cobalt. It has also been found to have antibacterial, antifungal, and antitumor activities. This compound has been used in the development of new drugs for the treatment of various diseases such as cancer and bacterial infections.
properties
IUPAC Name |
2-[(E)-(phenanthridin-6-ylhydrazinylidene)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O/c24-19-12-6-1-7-14(19)13-21-23-20-17-10-3-2-8-15(17)16-9-4-5-11-18(16)22-20/h1-13,24H,(H,22,23)/b21-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPPAACTGBBTKM-FYJGNVAPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=NC3=CC=CC=C3C4=CC=CC=C42)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC2=NC3=CC=CC=C3C4=CC=CC=C42)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-(phenanthridin-6-ylhydrazinylidene)methyl]phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-{4-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2-oxo-2H-chromen-6-yl}propanoyl)-4-piperidinecarboxamide](/img/structure/B6059833.png)
![{1-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}(3,4-dimethoxyphenyl)methanone](/img/structure/B6059834.png)
![3-{2-oxo-2-[3-(4-phenoxybenzoyl)-1-piperidinyl]ethyl}-1,3-thiazolidine-2,4-dione](/img/structure/B6059847.png)
![6-{1-[6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-piperidinyl}-2-methyl-4-pyrimidinol](/img/structure/B6059856.png)
![1-(3-methoxybenzyl)-N-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzyl]-3-piperidinamine](/img/structure/B6059864.png)
![1-methyl-4-({5-[1-(4-pyridinylmethyl)-2-pyrrolidinyl]-2-thienyl}carbonyl)-1,4-diazepane](/img/structure/B6059870.png)
![7-cycloheptyl-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6059873.png)
![ethyl 1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6059888.png)

![N-methyl-3-[(3-pyridinylamino)sulfonyl]benzamide](/img/structure/B6059893.png)
![2-[4-(2-chlorobenzyl)-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B6059913.png)
![methyl 2-{[(8-ethoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B6059919.png)

![methyl 1-(2-hydroxy-3-{4-[(tetrahydro-2H-pyran-4-ylamino)methyl]phenoxy}propyl)-4-piperidinecarboxylate](/img/structure/B6059932.png)